1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid
Overview
Description
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential in medicinal chemistry, particularly in the development of small molecule inhibitors. It has been identified with an EC50 of 158nM in assays conducted by the University of New Mexico . This suggests that it could be a potent candidate for drug development, especially in targeting proteins like Ras, which are implicated in various cancers.
Environmental Science
1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid, also known as DIMPA, has garnered attention for its potential environmental applications. It could be involved in the synthesis of environmentally friendly chemicals or used in processes that aim to reduce pollution and enhance sustainability.
Biochemistry
In biochemistry, this compound’s affinity for certain proteins could be utilized in studying protein-ligand interactions . It may serve as a tool in elucidating the mechanisms of action of enzymes and receptors, which is crucial for understanding cellular processes and designing therapeutic interventions.
Pharmacology
The pharmacological interest in 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid lies in its potential as a therapeutic agent. Its efficacy in binding to key biological targets suggests it could be a lead compound in the development of new medications for diseases where protein interaction plays a significant role .
Mechanism of Action
Target of Action
The primary target of 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid is the Ras-related C3 botulinum toxin substrate 1 (Mus musculus) . This protein plays a crucial role in intracellular signal transduction.
Mode of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This interaction can lead to changes in the activity of these receptors and subsequently alter cellular functions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
As an indolyl carboxylic acid , this compound may have certain pharmacokinetic properties common to this class of compounds.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILIWWFBJKBUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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